1-[2-(4-methoxyphenoxy)ethyl]-1H-benzotriazole
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Overview
Description
1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzotriazole is a chemical compound known for its unique structure and properties It is composed of a benzotriazole ring attached to an ethyl chain, which is further connected to a methoxyphenoxy group
Preparation Methods
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-1H-benzotriazole typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with benzotriazole in the presence of a suitable catalyst to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzotriazole ring can be reduced under specific conditions to form a dihydrobenzotriazole derivative.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzotriazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]-1H-benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can interact with metal ions, forming stable complexes that can inhibit or promote various biochemical pathways. The methoxyphenoxy group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzotriazole can be compared with other similar compounds, such as:
1-[2-(4-Hydroxyphenoxy)ethyl]-1H-benzotriazole: This compound has a hydroxyl group instead of a methoxy group, which can lead to different reactivity and biological activity.
1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazole: The benzimidazole ring in this compound provides different electronic properties compared to the benzotriazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H15N3O2 |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]benzotriazole |
InChI |
InChI=1S/C15H15N3O2/c1-19-12-6-8-13(9-7-12)20-11-10-18-15-5-3-2-4-14(15)16-17-18/h2-9H,10-11H2,1H3 |
InChI Key |
GKTYZEDFQGUBFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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